Yttrium-90 is derived from the decay of strontium-90, a byproduct of nuclear fission. The classification of yttrium citrate Y-90 falls within the category of therapeutic radiopharmaceuticals, specifically designed for cancer treatment. It is recognized under various pharmacological classification systems, including the WHO Anatomical Therapeutic Chemical Classification System (ATC) where it is listed as V10AA01 .
The synthesis of yttrium citrate Y-90 typically involves several methods, including:
The molecular formula for yttrium citrate Y-90 is , with a molecular weight of approximately 279.0069 g/mol . The structure consists of a central yttrium ion coordinated by three carboxylate groups from citric acid, forming a stable chelate complex. The compound is achiral, meaning it lacks stereocenters .
Molecular Structure Data:
Property | Value |
---|---|
Molecular Formula | C₆H₅O₇·Y |
Molecular Weight | 279.0069 g/mol |
Charge | 0 |
Stereochemistry | Achiral |
Yttrium citrate Y-90 undergoes several chemical reactions relevant to its applications:
The mechanism of action for yttrium citrate Y-90 primarily involves its beta-emitting properties:
Yttrium citrate Y-90 exhibits several notable physical and chemical properties:
Relevant Data:
Property | Value |
---|---|
Appearance | Crystalline powder |
Solubility | Soluble in water |
Stability | Sensitive to light/moisture |
Yttrium citrate Y-90 has significant applications in the medical field:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1